molecular formula C7H8ClNO2S B1593129 Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate CAS No. 842130-48-7

Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1593129
CAS No.: 842130-48-7
M. Wt: 205.66 g/mol
InChI Key: JFAHIGKQDWEJJP-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a chloromethyl group at the 2-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method is the reaction of 2-mercaptoacetic acid with ethyl chloroacetate in the presence of a base, followed by cyclization to form the thiazole ring. The chloromethyl group is then introduced using chloromethyl methyl ether under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted thiazoles, sulfoxides, sulfones, and carboxylic acids.

Scientific Research Applications

Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate involves its interaction with biological targets through its reactive chloromethyl and ester groups. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring’s aromaticity and electron distribution also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

  • Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
  • Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

Comparison: this compound is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct electronic properties compared to oxazole derivatives. The chloromethyl group provides a versatile site for further functionalization, making it more reactive than its bromomethyl counterpart. Its ester group allows for hydrolysis and subsequent modifications, enhancing its utility in various applications .

Properties

IUPAC Name

ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAHIGKQDWEJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640989
Record name Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842130-48-7
Record name Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
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